molecular formula C10H5F4NO B2918016 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol CAS No. 1065092-53-6

6-Fluoro-8-(trifluoromethyl)quinolin-4-ol

Cat. No.: B2918016
CAS No.: 1065092-53-6
M. Wt: 231.15
InChI Key: WAEVTJJXRXWUFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-8-(trifluoromethyl)quinolin-4-ol is a fluorinated quinoline derivative with the molecular formula C10H5F4NO. It is known for its unique chemical properties, which make it valuable in various scientific research applications. The compound is characterized by the presence of both fluorine and trifluoromethyl groups, which contribute to its distinct reactivity and potential biological activity .

Scientific Research Applications

6-Fluoro-8-(trifluoromethyl)quinolin-4-ol has a wide range of applications in scientific research:

Safety and Hazards

6-Fluoro-8-(trifluoromethyl)quinolin-4-ol may cause respiratory irritation, skin irritation, and serious eye irritation. It should be used only outdoors or in a well-ventilated area. Avoid breathing dust/fumes and contact with skin and eyes. Wear protective gloves, protective clothing, eye protection, and face protection .

Mechanism of Action

Target of Action

This compound belongs to the class of quinolines , which are known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels

Mode of Action

As a quinoline derivative , it may interact with its targets by forming hydrogen bonds, hydrophobic interactions, or π-π stacking interactions. These interactions can lead to changes in the conformation or activity of the target, thereby affecting its function.

Biochemical Pathways

Quinoline derivatives are known to be involved in a variety of biological processes, including signal transduction, enzyme catalysis, and ion transport . The specific pathways affected by this compound will depend on its targets and their roles in cellular processes.

Pharmacokinetics

The trifluoromethyl group may enhance the compound’s metabolic stability, while the presence of the hydroxyl group may influence its solubility and absorption

Result of Action

Depending on its targets and mode of action, this compound could potentially modulate a variety of cellular processes, leading to changes in cell function or viability .

Action Environment

The action, efficacy, and stability of 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol may be influenced by various environmental factors . These could include the pH and temperature of the environment, the presence of other molecules or ions, and the specific cellular context

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of fluorinated anilines and aldehydes, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often involve elevated temperatures and the use of solvents such as acetic acid or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-8-(trifluoromethyl)quinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline derivatives with modified functional groups, which can be further utilized in various chemical and pharmaceutical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-8-(trifluoromethyl)quinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

6-fluoro-8-(trifluoromethyl)-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F4NO/c11-5-3-6-8(16)1-2-15-9(6)7(4-5)10(12,13)14/h1-4H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAEVTJJXRXWUFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)C=C(C=C2C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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